2,2-Dimethoxy-2-phenylacetophenone

Catalog No.
S515803
CAS No.
24650-42-8
M.F
C16H16O3
M. Wt
256.30 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethoxy-2-phenylacetophenone

CAS Number

24650-42-8

Product Name

2,2-Dimethoxy-2-phenylacetophenone

IUPAC Name

2,2-dimethoxy-1,2-diphenylethanone

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C16H16O3/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

KWVGIHKZDCUPEU-UHFFFAOYSA-N

SMILES

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

Solubility

Soluble in DMSO

Synonyms

2,2-Dimethoxy-2-phenylacetophenone

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

Description

The exact mass of the compound 2,2-Dimethoxy-2-phenylacetophenone is 256.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photopolymerization of Methacrylate Monomers

Preparation of UV-Curing Silicone Rubber

Photosensitive Resin Printing

Integrated Circuit Manufacturing

UV-Curable Coatings and Inks

Polymerization and Crosslinking of Unsaturated Polyester

Analytical Reagent

Preparation of Water-Soluble Supramolecular-Structured Photoinitiator

Polymerization and Crosslinking of Unsaturated Polyester

2,2-Dimethoxy-2-phenylacetophenone is an organic compound with the molecular formula C16H16O3C_{16}H_{16}O_{3}. It is characterized as a photoinitiator, primarily used in radical polymerization processes, particularly in the production of acrylate polymers. This compound appears as a white to light yellow powder and has a melting point ranging from 65.0 to 69.0 °C. It is soluble in methanol and exhibits light sensitivity, which is crucial for its role in initiating polymerization reactions under ultraviolet light exposure .

DMPAP's mechanism of action revolves around its ability to initiate radical polymerization. As mentioned earlier, upon light exposure, DMPAP cleaves into radicals. These radicals then react with monomer molecules, initiating a chain reaction that leads to polymer formation [].

  • Skin and eye irritant: DMPAP can irritate skin and eyes upon contact [].
  • Respiratory irritant: Inhalation of DMPAP dust or vapors may irritate the respiratory system [].
  • Environmental impact: While specific data is limited, proper disposal of DMPAP waste is recommended to minimize potential environmental impact [].

The primary chemical reaction involving 2,2-dimethoxy-2-phenylacetophenone is its photochemical cleavage when exposed to ultraviolet light. This process generates free radicals that initiate polymerization reactions. The mechanism of action includes the formation of α,α-dimethoxybenzyl radicals, which can further participate in various radical reactions, including self-termination and addition to unsaturated compounds like acrylonitrile . The compound's reactivity is influenced by both thermal and photochemical conditions, which affect product distributions and reaction kinetics .

The synthesis of 2,2-dimethoxy-2-phenylacetophenone typically involves the reaction of benzil with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent. This method allows for the formation of the desired compound under moderate reaction conditions. The process can be optimized by using catalysts such as polyethylene glycol or crown ethers to enhance yields and facilitate separation of the product from unreacted materials .

General Synthesis Process:

  • Reactants: Benzil, dimethyl sulfate, alkali metal methylate.
  • Solvent: Nonpolar organic solvent (e.g., dioxane).
  • Catalysts: Polyethylene glycol or other suitable catalysts.
  • Procedure: Combine reactants under stirring at room temperature; monitor reaction progress via gas chromatography; separate product through washing and extraction techniques.

2,2-Dimethoxy-2-phenylacetophenone is widely used as a photoinitiator in various applications:

  • Polymerization: Used in the production of acrylate polymers for coatings and adhesives.
  • Lithography: Employed in photolithographic processes for integrated circuit manufacturing.
  • UV-Curing Systems: Integral to UV-curing inks for printing and coatings in the electronics industry .

Interaction studies involving 2,2-dimethoxy-2-phenylacetophenone often focus on its complexation with other molecules to enhance solubility and reactivity. For instance, research has demonstrated the formation of host/guest complexes with methylated β-cyclodextrin, which improves the compound's solubility in aqueous environments and facilitates its use in aqueous photopolymerization systems . These studies are essential for understanding how modifications to the compound can optimize its performance in various applications.

Several compounds share structural similarities or functional roles with 2,2-dimethoxy-2-phenylacetophenone. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
BenzoinC14H12O3C_{14}H_{12}O_{3}Used as a photoinitiator; less reactive than 2,2-dimethoxy-2-phenylacetophenone
1-Hydroxycyclohexyl phenyl ketoneC15H16OC_{15}H_{16}OAnother effective photoinitiator; more soluble in water than 2,2-dimethoxy-2-phenylacetophenone
4-MethylbenzoinC15H14OC_{15}H_{14}OSimilar photoinitiating properties but different reactivity profile
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxideC18H21O3PC_{18}H_{21}O_3PHighly efficient photoinitiator; used in similar applications but has different absorption characteristics

Uniqueness

The uniqueness of 2,2-dimethoxy-2-phenylacetophenone lies in its specific structure that allows for effective radical generation upon UV exposure while maintaining a balance between solubility and reactivity. Its ability to initiate polymerization efficiently makes it particularly valuable in industrial applications compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; Pellets or Large Crystals; NKRA
Colorless crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

256.109944368 g/mol

Monoisotopic Mass

256.109944368 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1DK0094V28

GHS Hazard Statements

Aggregated GHS information provided by 3352 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 3352 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 3341 of 3352 companies with hazard statement code(s):;
H302 (65.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (65.43%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (34.51%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (35.32%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (64.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

24650-42-8

Wikipedia

2,2-Dimethoxy-2-phenylacetophenone

General Manufacturing Information

Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Paint and Coating Manufacturing
Printing and Related Support Activities
Printing Ink Manufacturing
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15
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